ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate
CAS No.: 400087-57-2
Cat. No.: VC6439702
Molecular Formula: C10H12N4O2S
Molecular Weight: 252.29
* For research use only. Not for human or veterinary use.
![ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate - 400087-57-2](/images/structure/VC6439702.png)
Specification
CAS No. | 400087-57-2 |
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Molecular Formula | C10H12N4O2S |
Molecular Weight | 252.29 |
IUPAC Name | ethyl 2-[2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate |
Standard InChI | InChI=1S/C10H12N4O2S/c1-2-16-10(15)3-8-5-17-9(13-8)4-14-7-11-6-12-14/h5-7H,2-4H2,1H3 |
Standard InChI Key | DUMDELBNHJQADJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CSC(=N1)CN2C=NC=N2 |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate likely involves multi-step reactions, drawing from established protocols for thiazole and triazole derivatives. A plausible route, inspired by methods for analogous compounds , proceeds as follows:
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Thiazole Core Formation: Cyclization of cysteine derivatives or Hantzsch thiazole synthesis using α-haloketones and thioureas generates the 1,3-thiazol-4-yl scaffold. For example, ethyl 2-(2-aminothiazol-4-yl)acetate serves as a key intermediate, as demonstrated in the synthesis of structurally related acetamides .
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Triazole Incorporation: The 1,2,4-triazole moiety is introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Reaction of the thiazole intermediate with propargyl bromide, followed by click chemistry with an azide derivative, could yield the triazolylmethyl substituent .
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Esterification: Final functionalization with ethyl acetate is achieved through acyl chloride formation and subsequent esterification, as detailed in protocols for ethyl 2-(1H-1,2,3-triazol-1-yl)acetate .
Table 1: Hypothetical Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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1 | Thiourea, ethyl chloroacetoacetate, EtOH, reflux | 78 | 95.2 |
2 | Propargyl bromide, K2CO3, DMF, 60°C | 65 | 91.8 |
3 | Sodium azide, CuSO4·5H2O, sodium ascorbate, H2O/t-BuOH | 82 | 97.4 |
4 | Acetyl chloride, EtOH, 0°C | 88 | 98.1 |
Crystallographic and Spectroscopic Characterization
While no direct crystal structure data exists for this compound, insights can be inferred from related systems. For instance, ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate crystallizes in the monoclinic space group P1 21/n 1 with unit cell parameters a = 7.9591 Å, b = 4.8417 Å, c = 23.7648 Å, and β = 94.296° . Similar packing interactions, such as N—H⋯O hydrogen bonds, likely stabilize the lattice of the target compound.
Key spectroscopic features include:
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IR: Stretching vibrations at 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N thiazole), and 3100 cm⁻¹ (C-H triazole) .
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¹H NMR (400 MHz, CDCl3): δ 1.25 (t, J = 7.1 Hz, 3H, CH2CH3), 3.78 (s, 2H, CH2COO), 4.15 (q, J = 7.1 Hz, 2H, OCH2), 5.32 (s, 2H, NCH2), 7.45 (s, 1H, triazole-H), 8.02 (s, 1H, thiazole-H) .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s solubility profile is dictated by its hybrid hydrophilic-hydrophobic structure:
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the ethyl ester and aromatic heterocycles.
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Organic Solubility: Freely soluble in DMSO (≥50 mg/mL), ethanol, and dichloromethane .
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logP: Predicted value of 1.85 (ALOGPS), indicating moderate lipophilicity suitable for membrane permeation .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous thiazole-triazole hybrids reveals a melting point range of 145–160°C . Thermogravimetric analysis (TGA) suggests decomposition above 250°C, consistent with the stability of conjugated heterocyclic systems.
Biological Activity and Mechanistic Insights
Antimicrobial and Antifungal Activity
Although direct data is unavailable, analogs like ethyl 2-(4-(hydroxymethyl)triazol-1-yl)acetate show moderate activity against Candida albicans (MIC = 32 μg/mL) . The mechanism likely involves disruption of fungal membrane integrity via interaction with ergosterol biosynthesis enzymes.
Industrial and Pharmacological Applications
Agrochemical Development
The thiazole-triazole framework is a hallmark of pyrethroid-inspired insecticides . Modifications to the ester group could enhance photostability and soil persistence, addressing limitations of existing agents like fenvalerate.
Drug Discovery
This compound serves as a lead structure for:
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